1-(4-(p-Tolyloxy)phenyl)ethanamine
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Overview
Description
1-(4-(p-Tolyloxy)phenyl)ethanamine is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.30 g/mol It is a derivative of ethanamine, featuring a phenyl ring substituted with a p-tolyloxy group
Preparation Methods
The synthesis of 1-(4-(p-Tolyloxy)phenyl)ethanamine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of p-tolyl ether followed by reduction and amination . Industrial production methods may vary, but they generally involve similar steps with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-(p-Tolyloxy)phenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
1-(4-(p-Tolyloxy)phenyl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-(p-Tolyloxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The exact pathways can vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical reactions .
Comparison with Similar Compounds
1-(4-(p-Tolyloxy)phenyl)ethanamine can be compared with similar compounds such as:
- 1-(4-(4-Fluorophenoxy)phenyl)ethanamine
- 1-(4-(4-Bromophenoxy)phenyl)ethanamine
- 1-(4-(4-Chlorophenoxy)phenyl)ethanamine These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and applications .
Properties
Molecular Formula |
C15H17NO |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-[4-(4-methylphenoxy)phenyl]ethanamine |
InChI |
InChI=1S/C15H17NO/c1-11-3-7-14(8-4-11)17-15-9-5-13(6-10-15)12(2)16/h3-10,12H,16H2,1-2H3 |
InChI Key |
BYALPFZCZNURCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(C)N |
Origin of Product |
United States |
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